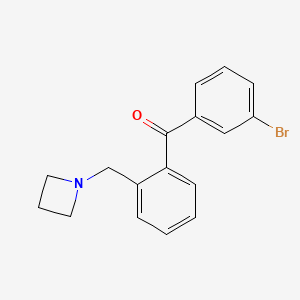

2-Azetidinomethyl-3'-bromobenzophenone

Description

2-Azetidinomethyl-3'-bromobenzophenone is a benzophenone derivative featuring an azetidinomethyl group (a four-membered nitrogen-containing ring) at the 2-position and a bromine atom at the 3'-position of the aromatic ring. This compound is identified by synonyms such as CTK5G5197 and AG-H-65285, with the CAS registry number 898771-57-8 . Its molecular structure combines the rigidity of the benzophenone backbone with the electron-rich azetidine ring and the bulky bromine substituent, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO/c18-15-7-3-6-13(11-15)17(20)16-8-2-1-5-14(16)12-19-9-4-10-19/h1-3,5-8,11H,4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJLESUXAPCLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643700 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-68-2 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-3’-bromobenzophenone typically involves the reaction of 3’-bromobenzophenone with azetidine in the presence of a suitable base and solvent. The reaction conditions often include:

Base: Sodium hydride or potassium carbonate

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of a methylene bridge, linking the azetidine ring to the bromobenzophenone group .

Industrial Production Methods

Industrial production of 2-Azetidinomethyl-3’-bromobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-3’-bromobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of debrominated products.

Substitution: Formation of azido, thiocyano, or alkyl-substituted derivatives.

Scientific Research Applications

2-Azetidinomethyl-3’-bromobenzophenone has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-3’-bromobenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-Azetidinomethyl-3'-bromobenzophenone with structurally related benzophenone derivatives:

Physical and Chemical Properties

- Melting Points: 2-Amino-4'-bromobenzophenone: 136–141°C . 2:4-Dichloro-2'-bromobenzophenone: 33–34°C .

- Reactivity: The azetidinomethyl group in the target compound may participate in ring-opening reactions or act as a hydrogen bond donor, contrasting with the amino group in 2-amino-4'-bromobenzophenone, which facilitates coupling reactions (e.g., amide bond formation) . Bromine at the 3'-position enhances electrophilic aromatic substitution reactivity compared to chlorine or trifluoromethyl groups .

Commercial Availability and Quality

- This compound is supplied by 11 manufacturers, indicating industrial relevance .

- 2-Amino-4'-bromobenzophenone is produced with stringent quality controls (e.g., ≤0.5% water content) by leaders like Jiangsu Jingye Pharmaceutical .

Biological Activity

Overview

2-Azetidinomethyl-3'-bromobenzophenone (CAS Number: 898754-68-2) is a chemical compound characterized by its unique structure, which includes a bromobenzophenone moiety linked to an azetidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula is C17H16BrNO, with a molecular weight of 330.22 g/mol.

The synthesis of this compound typically involves a reaction between 3'-bromobenzophenone and azetidine, facilitated by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at varying temperatures from room temperature to reflux conditions.

Reaction Pathways

- Oxidation : Can lead to the formation of ketones or carboxylic acids.

- Reduction : May convert the bromine atom into a hydrogen atom, yielding debrominated products.

- Substitution : Nucleophilic substitution can replace the bromine atom with other functional groups such as amines or thiols.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It may bind to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets remain under investigation, but initial studies suggest potential antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at certain concentrations.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested for its efficacy against multidrug-resistant strains of bacteria. The compound showed promising results, particularly against strains resistant to conventional antibiotics.

- Case Study on Cancer Cell Apoptosis : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on various cancer cell lines. The findings indicated that the compound not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with its analogs:

| Compound | Activity Profile |

|---|---|

| 2-Azetidinomethyl-4'-bromobenzophenone | Similar antimicrobial but less potent than the 3' variant |

| 2-Azetidinomethyl-3'-chlorobenzophenone | Lower anticancer activity compared to the brominated form |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.